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Compound of Interest

Compound Name: 2-Amino-3,5-dibromotoluene

Cat. No.: B189320

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-
3,5-dibromobenzaldehyde, a significant intermediate in pharmaceutical synthesis, notably in
the production of Ambroxol.[1][2] While the initial query specified 2-Amino-3,5-
dibromotoluene, the preponderance of scientific literature and chemical data points to 2-
Amino-3,5-dibromobenzaldehyde as the compound of primary interest in research and
development. This document will focus on the well-documented spectroscopic characteristics
of the benzaldehyde derivative.

This guide is intended for researchers, scientists, and drug development professionals, offering
a detailed compilation of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy
data, along with the relevant experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Amino-3,5-
dibromobenzaldehyde, crucial for its structural elucidation and quality control.

1H NMR (Proton Nuclear Magnetic Resonance) Data

The 'H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.
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. . Coupling
. Chemical Shift . .
Signal Multiplicity Constant (J, Assighment
(3, ppm)
Hz)

H-a ~9.75 Singlet - Aldehyde (-CHO)
H-6 ~7.90 Doublet ~2.5 Aromatic CH

H-4 ~7.65 Doublet ~2.5 Aromatic CH
NH:z ~5.90 Broad Singlet - Amino (-NHz)

Solvent: CDCls,
Reference: TMS
(0.00 ppm)[3]

The downfield singlet at approximately 9.75 ppm is characteristic of a highly deshielded
aldehyde proton.[3] The two doublets in the aromatic region are indicative of the two aromatic
protons, with their meta-coupling constant of approximately 2.5 Hz confirming their 1,3-
relationship on the benzene ring.[3] The broad singlet around 5.90 ppm is typical for the
protons of an amino group.[3]

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The 13C NMR spectrum is used to determine the number of non-equivalent carbons and their
electronic environments.

Signal Chemical Shift (6, ppm) Assignment

C-a ~190.5 Aldehyde Carbonyl (C=0)
C-2 - Aromatic C-N

C-3 - Aromatic C-Br

C-5 - Aromatic C-Br
C-1,C-4,C-6 - Aromatic CH and C-C

Solvent: CDCI3[3]
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The signal at approximately 190.5 ppm is characteristic of an aldehyde carbonyl carbon.[3] The
remaining signals in the aromatic region correspond to the six carbons of the benzene ring. The
chemical shifts of the carbons attached to bromine and nitrogen are influenced by the interplay

of inductive and resonance effects.[3]

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Wave Number (cm~?) Assignment

3456, 3240 N-H stretching (Amino group)
1733 C=0 stretching (Aldehyde)
1526, 1450 C=C stretching (Aromatic ring)
681 C-Br stretching

Technique: KBr Pellet or ATR-Neat[4][5]

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality
spectroscopic data.

NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality NMR spectra.[3]

o Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as
chloroform-d (CDCIs).

« Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing chemical shifts to 0.00 ppm.[3]

e IH NMR Parameters:

o Pulse Angle: 30-45 degrees
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o Acquisition Time: 2-4 seconds
o Relaxation Delay: 1-5 seconds

o Number of Scans: 8-16

e 13C NMR Parameters:

o Pulse Angle: 45 degrees

[e]

Acquisition Time: 1-2 seconds

[e]

Relaxation Delay: 2-5 seconds

o

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

[¢]

Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H
coupling.[3]

IR Spectroscopy

o FT-IR Spectroscopy: The IR spectra are typically recorded on an FT-IR spectrophotometer.
[4]

o Technique: The analysis can be performed using a KBr pellet or the Attenuated Total
Reflectance (ATR) technique with a neat sample.[5]

o Instrument: A common instrument used is the Bruker Tensor 27 FT-IR.[5]

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent
spectroscopic analysis of 2-Amino-3,5-dibromobenzaldehyde.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 2-
Amino-3,5-dibromobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189320#spectroscopic-data-for-2-amino-3-5-
dibromotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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